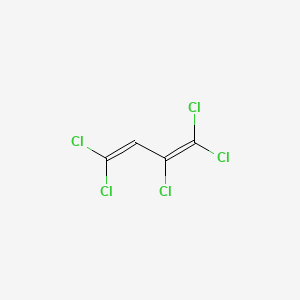

1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT

Description

This compound is synthesized through halogenation reactions, often involving chlorination of 1,3-butadiene or its intermediates, as inferred from analogous synthesis routes for substituted halogenobuta-1,3-dienes . The 95% purity grade indicates minor impurities, likely residual reactants or byproducts. Stabilization with 0.1% butylated hydroxytoluene (BHT) is critical to inhibit oxidative degradation or polymerization, a common requirement for reactive chlorinated alkenes to enhance shelf life and safety during storage .

Industrial applications include its use as a chemical intermediate in synthesizing sulfur- and nitrogen-substituted dienes, as demonstrated in reactions with thiols and amines to produce novel compounds for materials science or pharmaceuticals . Toxicologically, chlorinated butadienes are associated with bioactivation pathways; for instance, the metabolite 1-(cystein-S-yl)-1,2,3,4,4-pentachloro-1,3-butadiene (CPB) is implicated in renal toxicity via glutathione conjugation and β-lyase-dependent activation .

Properties

IUPAC Name |

1,1,2,4,4-pentachlorobuta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFBDVFCOCLEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943961 | |

| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21400-41-9, 55880-77-8 | |

| Record name | 1,3-Butadiene, 1,1,2,4,4-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,4,4-pentachlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Efficiency and Scalability

The zinc-mediated dechlorination method offers higher selectivity (85–90% conversion) compared to direct chlorination, which struggles with byproduct formation. However, the former requires access to fluorinated precursors, increasing production costs.

Table 1: Synthesis Method Comparison

Stabilization with BHT

Incorporating 0.1% BHT post-synthesis is critical for preventing autoxidation and polymerization. BHT scavenges free radicals, extending the compound’s shelf life under ambient storage conditions.

Industrial Production Considerations

Large-Scale Dechlorination Reactors

Industrial setups utilize ceramic-lined reactors to handle the corrosive nature of zinc chloride byproducts. Automated feed systems regulate the addition rate of chlorofluorobutane to maintain steady reflux and prevent thermal runaway.

Optimization Parameters :

-

Temperature : 80°C (ethanol reflux).

-

Zinc stoichiometry : 2.2 atomic proportions per mole of precursor.

-

Solvent volume : 1:1 (precursor:ethanol) ratio ensures homogeneity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,4,4-Pentachloro-1,3-butadiene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.

Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform.

Major Products Formed

The major products formed from the reactions of 1,1,2,4,4-pentachloro-1,3-butadiene depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while addition reactions with thiols can produce thioether derivatives.

Scientific Research Applications

Chemical Properties and Stability

1,1,2,4,4-Pentachloro-1,3-butadiene is a colorless to yellowish liquid that is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage and use. The presence of five chlorine atoms contributes to its high reactivity and biological activity. Its molecular formula is , and it exhibits distinct physical and chemical characteristics compared to less chlorinated compounds.

Agrochemicals

PCB is utilized in the formulation of pesticides and herbicides due to its reactivity and biological activity. Research indicates that it can serve as an effective agent in controlling various pests and weeds. Its mutagenic properties have raised concerns about its safety; however, its efficacy in agricultural applications remains a focal point for ongoing studies.

Organic Synthesis

PCB serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce derivatives that are useful in pharmaceuticals and other chemical products. For instance, studies have shown that derivatives of PCB can act as direct-acting mutagens in biological systems. This property makes it an important compound for researchers studying mutagenesis and carcinogenesis.

Environmental Studies

The environmental persistence of PCB and its metabolites poses potential risks to ecosystems and human health. Research has demonstrated that PCB can form adducts with cellular macromolecules such as DNA and proteins, leading to mutagenic effects. Studies have focused on the metabolic pathways of PCB in biological systems, particularly the formation of glutathione-S-conjugates that may contribute to its toxicity .

Case Study 1: Agrochemical Efficacy

Research conducted on the application of PCB in agricultural settings demonstrated significant effectiveness against specific pest populations while highlighting the need for careful management due to potential environmental impacts.

Case Study 2: Mutagenicity Studies

A series of studies examined the mutagenic effects of PCB derivatives on various cell lines. The results indicated a clear correlation between exposure levels and mutagenic activity, underscoring the importance of understanding PCB's biological interactions.

Mechanism of Action

The mechanism of action of 1,1,2,4,4-pentachloro-1,3-butadiene involves its interaction with nucleophiles and electrophiles. The compound’s multiple chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.

Comparison with Similar Compounds

Table 1: Comparative Properties of Chlorinated and Substituted Butadienes

Key Observations:

Chlorination Impact : The pentachloro derivative exhibits higher molecular weight, reduced volatility, and increased reactivity compared to 1,3-butadiene. Chlorination enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .

Stabilization Needs : Unlike 1,3-butadiene (stored as a compressed gas), the pentachloro compound requires BHT to prevent degradation, reflecting its instability under ambient conditions .

Toxicity Pathways: While 1,3-butadiene is directly carcinogenic, the pentachloro derivative’s toxicity arises indirectly via bioactivation to nephrotoxic metabolites like CPB .

Industrial and Environmental Considerations

- 1,3-Butadiene : Dominates in rubber and nylon production (23% of usage in adiponitrile synthesis) . Its gas-phase handling contrasts with the pentachloro compound’s likely liquid/solid state.

Research Findings and Data

Table 2: Physical and Chemical Properties (Inferred and Reported)

Notable Studies:

- Synthetic Utility: highlights the pentachloro compound’s role in generating novel S- and N,S-substituted dienes, characterized via NMR, IR, and crystallography (e.g., triclinic crystal system for compound 4a) .

- Catalytic Context: MgO/SiO₂ catalysts optimize 1,3-butadiene production from ethanol (85–95 mol% MgO), indirectly emphasizing the parent compound’s industrial demand .

Biological Activity

1,1,2,4,4-Pentachloro-1,3-butadiene (PCB) is a chlorinated organic compound known for its industrial applications and significant biological activity. This compound is often stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage. The presence of multiple chlorine atoms enhances its reactivity and potential biological effects.

- Molecular Formula : C4Cl5

- Appearance : Colorless to yellowish liquid

- Stabilizer : 0.1% BHT

Biological Activity Overview

Research indicates that PCB exhibits mutagenic properties , posing potential health risks associated with exposure. Its metabolites can form adducts with cellular macromolecules such as DNA and proteins, raising concerns about its environmental persistence and toxicity.

Mutagenicity Studies

A significant body of research has focused on the mutagenic effects of PCB and its derivatives. Notably:

- Derivatives like 1-(glutathione-S-yl)-1,2,3,4,4-pentachloro-1,3-butadiene are identified as direct-acting mutagens.

- Exposure to PCB has been linked to mutation induction in specific genes, including the HPRT gene in animal models .

Study 1: Genotoxicity Assessment

A study conducted on B6C3F1 mice and Sprague-Dawley rats demonstrated that exposure to PCB resulted in increased instances of sister chromatid exchanges and micronuclei formation. These findings suggest that PCB can induce genetic damage in vivo .

| Study Group | Exposure Duration | Observed Effects |

|---|---|---|

| B6C3F1 Mice | 90 days | Increased micronuclei |

| Sprague-Dawley Rats | 90 days | Elevated sister chromatid exchanges |

Study 2: Metabolism and Biomonitoring

Research highlights that PCB is metabolized into DNA-reactive metabolites. Biomonitoring studies have indicated that exhalation of unchanged PCB and the excretion of its metabolites can serve as indicators of exposure levels. Specific biomarkers include:

- Excretion of butadiene metabolites in urine.

- Detection of epoxybutene-hemoglobin adducts as a measure of biological exposure .

Toxicological Profile

The toxicological profile of PCB reveals its potential carcinogenicity. It is classified as a probable human carcinogen based on evidence from animal studies showing tumor formation upon prolonged exposure .

Key Toxicological Data

| Toxicological Endpoint | Observed Effect |

|---|---|

| Carcinogenicity | Positive in rodent studies |

| Mutagenicity | Induces mutations in various assays |

| Environmental Persistence | High; poses risks to ecosystems |

The biological activity of PCB involves several mechanisms:

Q & A

Q. What are the critical considerations for handling and storing 1,1,2,4,4-pentachloro-1,3-butadiene to prevent degradation or polymerization?

- Methodological Answer : Due to its instability and potential for polymerization under heat, light, or contact with initiators, storage must prioritize temperature control (e.g., refrigeration at 4°C), light-sensitive packaging, and inert atmospheres (e.g., nitrogen purge). The presence of 0.1% BHT inhibits oxidative degradation, but researchers must verify stabilizer efficacy via periodic GC/MS analysis of stored samples . Ensure compatibility with storage containers (e.g., glass or fluoropolymer-lined vessels) to avoid leaching or catalytic reactions .

Q. How can researchers confirm the purity and stabilizer concentration (BHT) in commercial batches of this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., 280 nm for BHT) to quantify stabilizer levels, coupled with GC-MS for purity analysis of the main compound. Calibrate using certified reference standards. For batch validation, cross-check results with third-party laboratories to mitigate vendor-specific biases . Note that BHT may co-elute with other additives in GC; employ tandem mass spectrometry (MS/MS) for specificity .

Q. What safety protocols are essential for laboratory experiments involving this chlorinated butadiene?

- Methodological Answer : Follow OSHA/NIOSH guidelines for chlorinated hydrocarbons: use fume hoods with ≥100 ft/min airflow, wear nitrile gloves, and employ chemical-resistant aprons. Monitor airborne concentrations via real-time PID detectors. In case of spills, absorb with vermiculite or activated carbon, avoiding water to prevent runoff into ecosystems . For fire risks, note that combustion may release HCl gas; use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How does the semi-volatile nature of 1,1,2,4,4-pentachloro-1,3-butadiene influence its extraction and quantification in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for aqueous samples. Pre-condition with methanol and elute with dichloromethane:acetone (9:1). For solid matrices (e.g., sludge), employ accelerated solvent extraction (ASE) at 100°C and 1,500 psi. Quantify via GC-MS in SIM mode (m/z 230, 232, 234 for Cl isotopes). Correct for matrix effects using deuterated internal standards (e.g., d₅-BP3) .

Q. What experimental strategies mitigate BHT interference in reaction mechanisms or analytical workflows?

- Methodological Answer : BHT can act as a radical scavenger, skewing reaction kinetics. To isolate its effects:

Q. How do conflicting data on the compound’s volatility (e.g., semi-volatile vs. base/neutral fraction discrepancies) impact environmental fate modeling?

- Methodological Answer : Discrepancies arise from partitioning behavior in multi-phase systems. Use the USEPA’s EPI Suite to model Henry’s Law constants (experimental vs. predicted). Validate with field measure air-water partitioning coefficients (Kaw) via fugacity meters. For sediment studies, apply the Organic Carbon Partitioning Model (OCPM) with adjustments for chlorinated hydrophobicity .

Q. What are the mechanistic implications of stabilizer depletion during long-term stability studies?

- Methodological Answer : Monitor BHT depletion via accelerated aging tests (40°C, 75% RH). Use Arrhenius modeling to predict shelf life. If BHT degrades, the compound may polymerize; track oligomer formation using SEC-MALS (size-exclusion chromatography with multi-angle light scattering). Supplement with FTIR to detect peroxide formation (absorbance at 880 cm⁻¹) .

Data Contradiction and Validation Strategies

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often stem from purity variations (e.g., residual chlorinated byproducts). Validate batch purity via HRMS and NMR. Cross-reference toxicity assays (e.g., Daphnia magna LC50 vs. Microtox®) with OECD Test Guidelines. Use QSAR models (e.g., ECOSAR) to predict endpoints, adjusting for stabilizer interactions .

Q. What advanced techniques resolve ambiguities in environmental detection limits (e.g., GC-MS vs. LC-MS/MS)?

- Methodological Answer : GC-MS offers lower detection limits (0.1 µg/L) but struggles with thermal degradation. LC-MS/MS (MRM mode) improves specificity but requires ionization optimization (e.g., APCI for non-polar analytes). Use isotope dilution (¹³C-labeled analogs) for quantification in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.